1-Ethyl-4-phenylazepane-4-carboxylic acid
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Overview
Description
1-Ethyl-4-phenylazepane-4-carboxylic acid is an organic compound that belongs to the class of azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the first position, a phenyl group at the fourth position, and a carboxylic acid group also at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-phenylazepane-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenylbutylamine with ethyl chloroformate under basic conditions to form the azepane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-phenylazepane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Ethyl-4-phenylazepane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-phenylazepane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-Methyl-4-phenylazepane-4-carboxylic acid
- 1-Ethyl-4-methylazepane-4-carboxylic acid
- 1-Ethyl-4-phenylhexane-4-carboxylic acid
Comparison: 1-Ethyl-4-phenylazepane-4-carboxylic acid is unique due to the presence of both an ethyl group and a phenyl group on the azepane ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
7475-64-1 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-ethyl-4-phenylazepane-4-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-2-16-11-6-9-15(10-12-16,14(17)18)13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,17,18) |
InChI Key |
SMWPYIOYAPXLAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(CC1)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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